molecular formula C11H8F6OS2 B14789930 (2,5-Bis(trifluoromethylthio)phenyl)propanal

(2,5-Bis(trifluoromethylthio)phenyl)propanal

Cat. No.: B14789930
M. Wt: 334.3 g/mol
InChI Key: KQBJYGMDDNBPHU-UHFFFAOYSA-N
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Description

(2,5-Bis(trifluoromethylthio)phenyl)propanal is a chemical compound with the molecular formula C11H8F6OS2 and a molecular weight of 334.3 g/mol . This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, along with a propanal group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but common methods include the use of trifluoromethylthiolation reagents and aldehyde functionalization techniques .

Industrial Production Methods

Industrial production of (2,5-Bis(trifluoromethylthio)phenyl)propanal may involve large-scale chemical reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(trifluoromethylthio)phenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Bis(trifluoromethylthio)phenyl)propanal is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Bis(trifluoromethylthio)phenyl)propanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoromethylthio groups can enhance the compound’s lipophilicity and influence its interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Bis(trifluoromethylthio)phenyl)propanal is unique due to the specific positioning of its trifluoromethylthio groups, which can influence its reactivity and interactions compared to similar compounds. This unique structure can result in distinct chemical and biological properties .

Properties

Molecular Formula

C11H8F6OS2

Molecular Weight

334.3 g/mol

IUPAC Name

3-[2,5-bis(trifluoromethylsulfanyl)phenyl]propanal

InChI

InChI=1S/C11H8F6OS2/c12-10(13,14)19-8-3-4-9(20-11(15,16)17)7(6-8)2-1-5-18/h3-6H,1-2H2

InChI Key

KQBJYGMDDNBPHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCC=O)SC(F)(F)F

Origin of Product

United States

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